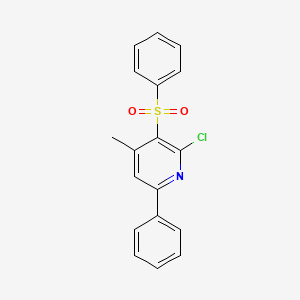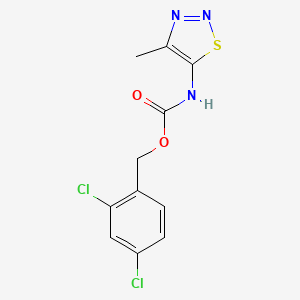
5-Amino-3-chloropyrazine-2-carbonitrile
描述
5-Amino-3-chloropyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3ClN4 It is characterized by the presence of an amino group at the 5-position, a chlorine atom at the 3-position, and a nitrile group at the 2-position of the pyrazine ring
作用机制
Target of Action
Similar compounds such as pyrazinamide (pza) have been found to inhibit aspartate decarboxylase (pand; ec 41111) .
Mode of Action
The compound’s structure, which includes a chloropyrazine ring coupled with a nitrile group, engenders a high reactivity with the chlorine atom on the pyrazine ring, making it a prime site for nucleophilic substitution reactions .
Biochemical Pathways
Similar compounds like pza have been found to inhibit aspartate decarboxylase, an enzyme responsible for the conversion of l-aspartic acid to β-alanine, which is necessary for coa synthesis . Blockade of this pathway can lead to energy depletion and inability to survive .
Result of Action
Based on the mode of action and biochemical pathways affected, it can be inferred that the compound may lead to energy depletion in cells due to the inhibition of coa synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloropyrazine-2-carbonitrile typically involves the chlorination of pyrazine derivatives followed by the introduction of the amino and nitrile groups. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination to introduce the chlorine atom at the 3-position. This is followed by a series of reactions to introduce the nitrile group at the 2-position and the amino group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial in industrial settings to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
5-Amino-3-chloropyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions:
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines and related structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazine derivatives, while condensation reactions can produce imines and related compounds .
科学研究应用
5-Amino-3-chloropyrazine-2-carbonitrile has a wide range of scientific research applications, including:
相似化合物的比较
Similar Compounds
3-Chloropyrazine-2-carbonitrile: Similar in structure but lacks the amino group at the 5-position.
5-Amino-2-pyridinecarbonitrile: Contains an amino group and a nitrile group but differs in the position of the chlorine atom.
3-Chloropyrazine-2-carboxamide: Similar pyrazine ring structure but with a carboxamide group instead of a nitrile group.
Uniqueness
The presence of both an amino group and a chlorine atom on the pyrazine ring allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
属性
IUPAC Name |
5-amino-3-chloropyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-3(1-7)9-2-4(8)10-5/h2H,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCMXKBMMUXENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C#N)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3036426.png)
![2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3036428.png)

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B3036431.png)
![3-{[2-(2-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3036432.png)
![2-(6-acetamidopyridin-3-yl)sulfanyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B3036434.png)
![1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate](/img/structure/B3036436.png)

![2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036438.png)
![2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036439.png)
![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B3036441.png)
![1-{[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl}piperidine](/img/structure/B3036443.png)

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-N,3,3-trimethylbutanamide](/img/structure/B3036445.png)
